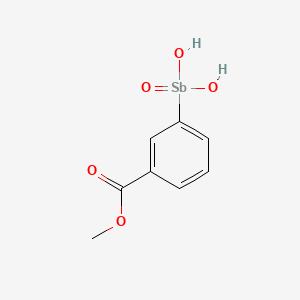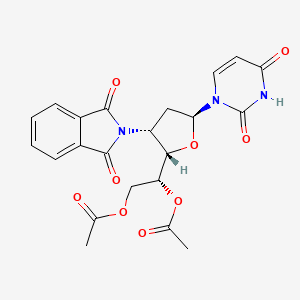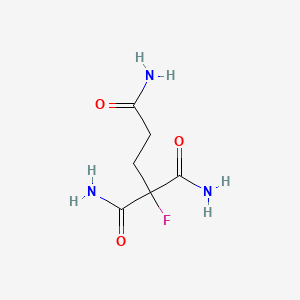
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol, 1a,2,3,11c-tetrahydro-, (1aalpha,2alpha,3beta,11calpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol, 1a,2,3,11c-tetrahydro-, (1aalpha,2alpha,3beta,11calpha)- is a complex organic compound with a unique structure that combines elements of oxirene, benzene, and acridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxireno(5,6)benz(1,2-a)acridine-2,3-diol involves multiple steps, including the formation of the oxirene ring and the subsequent fusion with benzene and acridine moieties. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Oxireno(5,6)benz(1,2-a)acridine-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Benz©oxireno(5,6)benz(1,2-H)acridine-2,3-diol
- Benz[c]oxireno[5,6]benz[1,2-h]acridine-2,3-diol
Uniqueness
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of oxirene, benzene, and acridine moieties sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
85993-46-0 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-oxa-12-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-9-5-6-12-10(13(9)16-17(21-16)15(14)20)7-8-3-1-2-4-11(8)18-12/h1-7,14-17,19-20H |
InChI Key |
SRHGNAJWBMRMSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC4=C3C5C(O5)C(C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)

